Cas no 2169155-18-2 (3-(4,6-dimethylpiperidin-2-yl)aniline)
3-(4,6-dimethylpiperidin-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-(4,6-dimethylpiperidin-2-yl)aniline
- EN300-1477166
- 2169155-18-2
-
- Inchi: 1S/C13H20N2/c1-9-6-10(2)15-13(7-9)11-4-3-5-12(14)8-11/h3-5,8-10,13,15H,6-7,14H2,1-2H3
- InChI Key: VJZFGWAGYAYZTO-UHFFFAOYSA-N
- SMILES: N1C(C)CC(C)CC1C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 204.162648646g/mol
- Monoisotopic Mass: 204.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38Ų
3-(4,6-dimethylpiperidin-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477166-1.0g |
3-(4,6-dimethylpiperidin-2-yl)aniline |
2169155-18-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1477166-50mg |
3-(4,6-dimethylpiperidin-2-yl)aniline |
2169155-18-2 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477166-100mg |
3-(4,6-dimethylpiperidin-2-yl)aniline |
2169155-18-2 | 100mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1477166-250mg |
3-(4,6-dimethylpiperidin-2-yl)aniline |
2169155-18-2 | 250mg |
$1117.0 | 2023-09-28 | ||
| Enamine | EN300-1477166-500mg |
3-(4,6-dimethylpiperidin-2-yl)aniline |
2169155-18-2 | 500mg |
$1165.0 | 2023-09-28 | ||
| Enamine | EN300-1477166-1000mg |
3-(4,6-dimethylpiperidin-2-yl)aniline |
2169155-18-2 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-1477166-2500mg |
3-(4,6-dimethylpiperidin-2-yl)aniline |
2169155-18-2 | 2500mg |
$2379.0 | 2023-09-28 | ||
| Enamine | EN300-1477166-5000mg |
3-(4,6-dimethylpiperidin-2-yl)aniline |
2169155-18-2 | 5000mg |
$3520.0 | 2023-09-28 | ||
| Enamine | EN300-1477166-10000mg |
3-(4,6-dimethylpiperidin-2-yl)aniline |
2169155-18-2 | 10000mg |
$5221.0 | 2023-09-28 |
3-(4,6-dimethylpiperidin-2-yl)aniline Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-(4,6-dimethylpiperidin-2-yl)aniline
Professional Introduction to 3-(4,6-dimethylpiperidin-2-yl)aniline (CAS No. 2169155-18-2)
3-(4,6-dimethylpiperidin-2-yl)aniline, a compound with the chemical identifier CAS No. 2169155-18-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a piperidine ring substituted with dimethyl groups at the 4 and 6 positions, coupled with an aniline moiety at the 2-position, imparts unique electronic and steric properties that make it a valuable candidate for further exploration.
The synthesis of 3-(4,6-dimethylpiperidin-2-yl)aniline involves a series of well-defined chemical transformations that highlight the precision and expertise required in modern organic synthesis. The process typically begins with the functionalization of the piperidine ring, followed by the introduction of the aniline group. Advanced techniques such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. These synthetic strategies not only demonstrate the versatility of current methodologies but also underscore the importance of optimizing reaction conditions to ensure scalability and cost-effectiveness.
In recent years, 3-(4,6-dimethylpiperidin-2-yl)aniline has been investigated for its pharmacological properties. Its structural features suggest potential activity in modulating various biological pathways, making it a promising candidate for therapeutic intervention. Preliminary studies have indicated that this compound may exhibit properties relevant to central nervous system (CNS) disorders, inflammation, and cancer. The dimethylpiperidine moiety is known to enhance binding affinity and metabolic stability, while the aniline group contributes to pharmacological activity through hydrogen bonding interactions with biological targets.
The investigation into the pharmacological profile of 3-(4,6-dimethylpiperidin-2-yl)aniline has been complemented by computational studies using molecular modeling techniques. These studies have provided insights into the compound's binding mode within target proteins and have helped predict its potential efficacy and selectivity. By integrating experimental data with computational analysis, researchers have been able to refine their understanding of how this molecule interacts with biological systems. This interdisciplinary approach is crucial for advancing drug discovery efforts and ensuring that promising candidates like CAS No. 2169155-18-2 are thoroughly evaluated before moving into clinical trials.
One of the most compelling aspects of 3-(4,6-dimethylpiperidin-2-yl)aniline is its potential as a scaffold for developing novel therapeutics. The structural flexibility offered by the piperidine ring allows for modifications that can fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance. Additionally, the aniline group provides a site for further derivatization, enabling the creation of analogs with enhanced potency or reduced side effects. This adaptability makes it an attractive platform for medicinal chemists seeking to develop next-generation drugs.
The development of new pharmaceuticals is often hindered by challenges in achieving optimal pharmacokinetic profiles. However, compounds like CAS No. 2169155-18-2 offer a solution by combining structural features that promote favorable drug-like properties. For instance, the dimethyl substitution on the piperidine ring can improve metabolic stability by reducing susceptibility to enzymatic degradation. Meanwhile, the aniline group can be tailored to enhance binding affinity through hydrogen bonding or hydrophobic interactions. These considerations are critical in designing molecules that can successfully navigate the complex journey from laboratory discovery to clinical application.
The exploration of 3-(4,6-dimethylpiperidin-2-yl)aniline also highlights the importance of collaboration between academia and industry. While academic researchers often focus on fundamental discovery and mechanistic studies, industrial partners bring expertise in process optimization and regulatory compliance. This synergy ensures that promising compounds like this one are not only scientifically valid but also feasible for large-scale production and commercialization. Such collaborations are essential for translating laboratory breakthroughs into tangible therapeutic benefits for patients worldwide.
In conclusion, 3-(4,6-dimethylpiperidin-2-yl)aniline (CAS No. 2169155-18-2) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential pharmacological activity make it a valuable candidate for further research and development. By leveraging advanced synthetic techniques, computational modeling, and interdisciplinary collaboration, researchers are poised to unlock new therapeutic possibilities with this compound and others like it. As our understanding of biological systems continues to evolve, molecules such as this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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